![molecular formula C10H12O2 B14597238 [(2R,4R)-4-Phenyloxetan-2-yl]methanol CAS No. 61266-69-1](/img/structure/B14597238.png)
[(2R,4R)-4-Phenyloxetan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-4-Phenyloxetan-2-yl]methanol is a chiral compound with the molecular formula C10H12O2 It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is substituted with a phenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-Phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a phenyl-substituted epoxide with a suitable nucleophile under controlled conditions to form the oxetane ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a base or acid catalyst to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4R)-4-Phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [(2R,4R)-4-Phenyloxetan-2-yl]methanal or [(2R,4R)-4-Phenyloxetan-2-yl]carboxylic acid.
Reduction: Formation of this compound or the corresponding alkane.
Substitution: Formation of various substituted oxetane derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(2R,4R)-4-Phenyloxetan-2-yl]methanol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2R,4R)-4-Phenyloxetan-2-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the oxetane ring and the chiral centers can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
[(2R,4R)-4-Phenyloxetan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxetan-2-yl]methanol: Similar structure but with a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
[(2R,4R)-4-Methyloxetan-2-yl]methanol: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61266-69-1 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
[(2R,4R)-4-phenyloxetan-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
RHDWQQSYKQBDGI-NXEZZACHSA-N |
SMILES isomérique |
C1[C@@H](O[C@H]1C2=CC=CC=C2)CO |
SMILES canonique |
C1C(OC1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


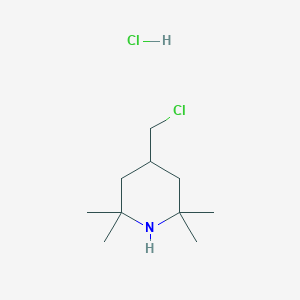
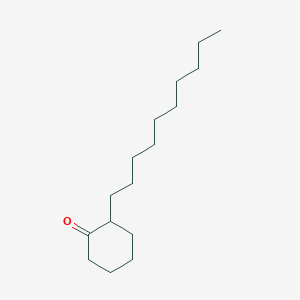
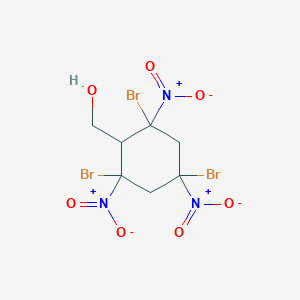

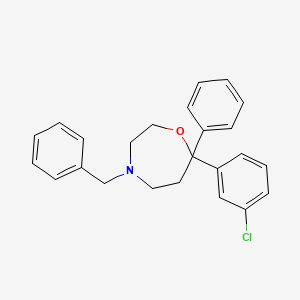
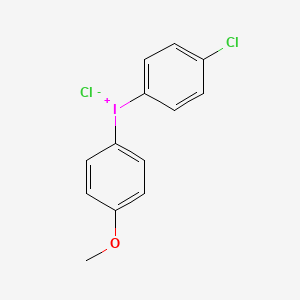
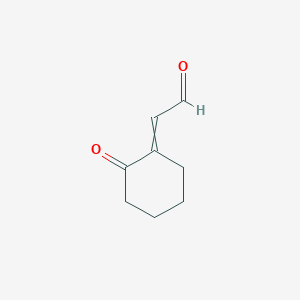
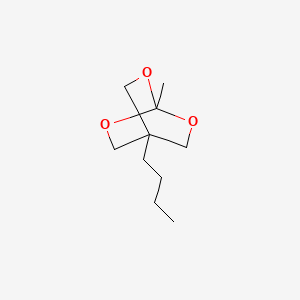


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
